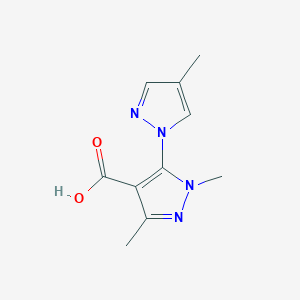

1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Beschreibung

1,3-Dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid (molecular formula: C₁₀H₁₂N₄O₂) is a pyrazole-based carboxylic acid derivative featuring a methyl-substituted pyrazole ring at position 5 and methyl groups at positions 1 and 3 of the central pyrazole scaffold. Its structural uniqueness arises from the 4-methylpyrazole substituent, which introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions. The compound’s SMILES string (CC1=NN(C=C1)C2=C(C(=NN2C)C)C(=O)O) and InChIKey (KEYKCKOTIORUGP-UHFFFAOYSA-N) confirm its regiochemistry and stereoelectronic profile .

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(4-methylpyrazol-1-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-6-4-11-14(5-6)9-8(10(15)16)7(2)12-13(9)3/h4-5H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTLIPJEMYVALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C(=NN2C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1,3-Dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O2. Its structural representation is as follows:

This compound features two pyrazole rings and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with a similar pyrazole structure have been reported to effectively target breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 12.5 | Inhibition of cell proliferation |

| HepG2 | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Studies suggest that pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases .

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including the compound . The study reported that these compounds exhibited significant antiproliferative effects on multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation highlighted the anti-inflammatory mechanism of pyrazole derivatives in a murine model of arthritis. The administration of these compounds resulted in reduced swelling and pain, attributed to decreased levels of inflammatory mediators in serum samples .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that DM-Pyrazole exhibits potential anticancer properties. Research conducted on various cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis. For instance, a study demonstrated that DM-Pyrazole effectively reduced the viability of breast cancer cells by disrupting cellular signaling pathways related to growth and survival .

Anti-inflammatory Properties

In addition to its anticancer effects, DM-Pyrazole has shown promise as an anti-inflammatory agent. Experimental models have revealed that it can significantly decrease inflammatory markers in conditions such as arthritis and colitis. This suggests its potential use in developing new anti-inflammatory drugs .

Pesticide Development

DM-Pyrazole derivatives are being investigated for their efficacy as pesticides. Their ability to interact with specific biological pathways in pests makes them suitable candidates for developing novel agrochemicals. Studies have shown that these compounds can effectively target pest populations while minimizing impact on non-target organisms .

Herbicide Formulation

Moreover, DM-Pyrazole has been explored for use in herbicide formulations. Its selective action against certain weed species makes it a valuable component in integrated weed management systems. Field trials have indicated significant reductions in weed biomass when applied at optimal concentrations .

Synthesis of Functional Materials

DM-Pyrazole is also being utilized in the synthesis of functional materials, particularly in the development of metal-organic frameworks (MOFs). These materials are known for their high surface area and tunable porosity, making them ideal for applications in gas storage and separation technologies .

Catalysis

The compound has been studied for its catalytic properties in various chemical reactions. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating reactions that require specific electronic environments. Research indicates that DM-Pyrazole-based catalysts can enhance reaction rates and selectivity in organic synthesis .

Case Study 1: Anticancer Research

A notable case study published in the Journal of Medicinal Chemistry explored the anticancer effects of DM-Pyrazole on human breast cancer cells. The study reported a dose-dependent decrease in cell viability and identified several molecular targets affected by the compound, providing insights into its mechanism of action .

Case Study 2: Agrochemical Efficacy

In a field trial assessing the herbicidal activity of DM-Pyrazole derivatives, researchers found that application at specific growth stages resulted in up to 80% reduction in target weed populations compared to untreated controls. This study highlighted the potential for integrating DM-Pyrazole into existing herbicide programs to enhance crop yields sustainably .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acids are a diverse class with variations in substituents that critically affect their physicochemical and functional properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylic Acids

Key Observations

Substituent Effects on Acidity :

- Electron-withdrawing groups (e.g., nitro in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ) lower the pKa compared to methyl or phenyl substituents, enhancing solubility in basic media .

- The carboxylic acid group in the target compound may exhibit moderate acidity (similar to other methyl-substituted analogs, e.g., pKa ~3–4) .

Steric and Electronic Modulation: Bulky substituents (e.g., diphenyl in 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) increase melting points and reduce solubility in polar solvents .

Applications in Synthesis :

- Carboxylic acid derivatives (e.g., 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid ) serve as ligands in MOFs or catalysts, leveraging their hydrogen-bonding capacity .

- The target compound’s structure suggests utility in medicinal chemistry, akin to 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , which is a PDE inhibitor intermediate .

Synthetic Routes: Many analogs (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) are synthesized via ester hydrolysis under basic conditions, a method likely applicable to the target compound . Carbamoyl derivatives (e.g., 1-methyl-5-[[(1H-pyrazol-3-ylmethyl)amino]carbonyl]-1H-pyrazole-4-carboxylic acid) require coupling reagents like HBTU, suggesting similar pathways for functionalizing the target molecule .

Vorbereitungsmethoden

General Synthetic Approaches to Pyrazole Carboxylic Acids

Pyrazole derivatives bearing carboxylic acid groups are typically synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. Key synthetic strategies include:

Condensation and Cyclization Reactions: Reaction of methylhydrazine or substituted hydrazines with β-keto esters or α,β-unsaturated esters, followed by cyclization, is a common route to 1,3,5-trisubstituted pyrazoles with carboxylic acid functionality at the 4-position. Catalysts and controlled temperature conditions optimize yields and regioselectivity.

Vilsmeier–Haack Formylation: This method allows formylation of pyrazole intermediates, which can be subsequently oxidized or converted to carboxylic acids. It involves reaction with N,N-dimethylformamide (DMF) and POCl3, facilitating the introduction of aldehyde groups on pyrazole rings, which serve as precursors for carboxylic acid derivatives.

One-Pot Synthesis: Utilizing β-formyl enamides and hydroxylamine hydrochloride under acidic catalysis enables efficient pyrazole ring formation with functional group tolerance, potentially adaptable for methyl-substituted derivatives.

Specific Preparation Methodology for Pyrazole-4-Carboxylic Acid Derivatives

A patent describing the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (a closely related pyrazole carboxylic acid) outlines a robust two-step synthetic process that can be conceptually adapted for 1,3-dimethyl-5-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid:

| Step | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Substitution/Hydrolysis | Reaction of 2,2-difluoroacetyl halide with α,β-unsaturated ester in presence of acid scavenger, followed by alkaline hydrolysis to form α-difluoroacetyl intermediate carboxylic acid | Low temperature, organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane; acid scavengers like triethylamine or N,N-diisopropylethylamine used |

| 2 | Condensation/Cyclization | Condensation of intermediate with methylhydrazine aqueous solution in presence of catalyst, followed by cyclization under reduced pressure and temperature rise; acidification yields crude product | Catalyst presence critical; recrystallization for purification to achieve high purity (>99.5%) |

This method emphasizes:

Raw Material Accessibility: Starting materials like 2,2-difluoroacetyl halide and methylhydrazine are commercially available and reactive.

Yield and Purity: The process achieves high yields and reduces isomer impurities through controlled reaction conditions and purification steps.

Operational Simplicity: Straightforward reaction steps with manageable conditions facilitate scalability.

Although the patent focuses on the difluoromethyl-substituted pyrazole, the underlying principles of controlled substitution, cyclization, and purification are applicable to the synthesis of other methyl-substituted pyrazole carboxylic acids, including this compound.

Reaction Scheme Overview

A generalized reaction scheme for preparing pyrazole-4-carboxylic acid derivatives involves:

Formation of Key Intermediate:

- Reaction of α,β-unsaturated ester with an acyl halide (e.g., acetyl halide derivatives) under acidic scavenging conditions to yield an α-acyl intermediate.

Cyclization with Hydrazine Derivative:

- Condensation of the intermediate with methylhydrazine or substituted hydrazines to form the pyrazole ring.

-

- Acidification and recrystallization to isolate the pure pyrazole carboxylic acid.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes/Effects |

|---|---|---|

| Solvent | Dioxane, THF, DCM, 1,2-dichloroethane | Choice affects solubility and reaction rate |

| Temperature (Step 1) | Low temperature (0-10 °C) | Controls substitution reaction selectivity |

| Acid Scavenger | Triethylamine, N,N-diisopropylethylamine | Neutralizes acid byproducts, improves yield |

| Hydrazine Source | Methylhydrazine aqueous solution | Provides nitrogen for pyrazole ring formation |

| Catalyst | Specific catalysts (not always disclosed) | Enhances condensation and cyclization efficiency |

| Purification | Recrystallization | Removes isomers and impurities, increases purity >99.5% |

| Yield | >75% (varies with method and scale) | High yield desirable for industrial applications |

Research Findings and Optimization Notes

Isomer Control: The ratio of desired pyrazole isomer to other isomers is a critical quality parameter. Process improvements focus on minimizing isomer formation by optimizing reaction temperature, solvent, and catalyst choice.

Reaction Yield: High yields (>75%) are achievable by controlling reagent addition rates and reaction times, especially during the cyclization step.

Purification Efficiency: Multiple recrystallizations in earlier methods reduced yield and increased complexity; improved methods achieve high purity with fewer recrystallizations.

Catalyst Role: Catalysts facilitate cyclization and condensation, reducing reaction times and improving selectivity.

Scalability: The described methods are suitable for scale-up due to simple operation and readily available reagents.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80°C | 75–85 | |

| Nucleophilic Substitution | 4-Methylpyrazole, K₂CO₃, DMF, 100°C | 60–70 | |

| Ester Hydrolysis | NaOH (aq.), reflux | >90 |

Advanced Synthesis: How can catalytic systems optimize pyrazole ring formation and functionalization?

Methodological Answer:

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and ligand design are pivotal for regioselective functionalization:

- Catalytic Systems : Pd(PPh₃)₄ with aryl boronic acids enables efficient coupling at the 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require degassing to prevent catalyst oxidation.

- Challenges : Competing side reactions (e.g., over-alkylation) can be mitigated using sterically hindered bases like K₃PO₄ .

Q. Table 2: Catalytic Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 80 | 78 |

| Pd(OAc)₂ with XPhos | Toluene | 100 | 85 |

Structural Characterization: What techniques confirm the compound’s structure and conformation?

Methodological Answer:

- X-Ray Crystallography : Resolves bond lengths and dihedral angles. For example, the pyrazole-carboxylic acid moiety often adopts a planar conformation stabilized by intramolecular hydrogen bonds .

- Spectroscopy :

Q. Table 3: Key Spectral Data

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), δ 12.8 (s, 1H, COOH) | |

| X-Ray | Planar pyrazole ring (torsion <5°) |

Reactivity and Functionalization: How can substituents modulate electronic properties?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 4-methylpyrazole position increase electrophilicity, facilitating nucleophilic aromatic substitution .

- Steric Effects : Bulky substituents (e.g., isopropyl) hinder functionalization at adjacent positions, requiring tailored catalysts .

SAR Studies: What approaches link structural features to biological activity?

Methodological Answer:

- In Silico Docking : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like carbonic anhydrase or cyclooxygenase .

- Experimental Assays :

- Enzyme Inhibition : Measure IC₅₀ values against purified enzymes (e.g., carbonic anhydrase isoforms) .

- Cellular Uptake : Fluorescence tagging (e.g., dansyl derivatives) assesses membrane permeability .

Analytical Method Development: Which HPLC conditions ensure purity and quantification?

Methodological Answer:

Q. Table 4: HPLC Parameters

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

| LOD | 0.1 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.